Europium(3+);chloride;hexahydrate

Description

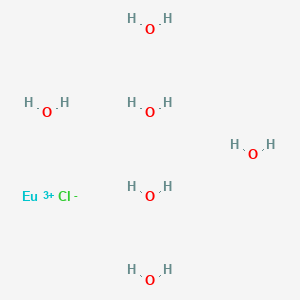

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is a hydrated inorganic compound with the molecular formula Cl₃Eu·6H₂O and a molecular weight of 366.4 g/mol. It appears as white crystalline solids or powder, soluble in water, and has a melting point of 850°C and a density of 4.89 g/cm³ . Its CAS registry number is 13759-92-7, and it is hygroscopic, requiring careful handling and storage .

Properties

Molecular Formula |

ClEuH12O6+2 |

|---|---|

Molecular Weight |

295.51 g/mol |

IUPAC Name |

europium(3+);chloride;hexahydrate |

InChI |

InChI=1S/ClH.Eu.6H2O/h1H;;6*1H2/q;+3;;;;;;/p-1 |

InChI Key |

RPUXOFDHCKEDSG-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Eu+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Europium(III) Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O)

Key Findings :

- Replacement of chloride with nitrate in triboluminescent materials improves light yield and simplifies synthesis .

- In photoluminescent SiO₂ glasses, both salts show similar emission intensities, but chloride-based precursors may enhance structural condensation when annealed at 900°C .

Other Lanthanide Chloride Hexahydrates (LnCl₃·6H₂O)

Key Findings :

- Yttrium and gadolinium chlorides are often used as host matrices to enhance the luminescence efficiency of Eu³⁺ .

- Terbium and holmium chlorides enable tunable emission colors in heterometallic MOFs .

Europium(III) Bromide Hexahydrate (EuBr₃·6H₂O)

Key Findings :

- Bromide anions exhibit stronger inner-sphere complexation with Eu³⁺, altering electrode kinetics compared to chloride .

Europium Carboxylate Complexes

| Compound | Key Differences from EuCl₃·6H₂O |

|---|---|

| Eu-caffeinate | Organic ligands enhance antioxidant activity |

| Eu-terephthalate MOFs | Higher thermal stability; antenna effect |

Key Findings :

Q & A

Q. What are the standard methods for synthesizing europium(III) chloride hexahydrate, and how can purity be ensured?

Europium(III) chloride hexahydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in hydrochloric acid under controlled conditions. Key steps include:

- Dissolving Eu₂O₃ in concentrated HCl at 80–100°C until a clear solution forms.

- Filtering to remove insoluble residues.

- Crystallizing the product via slow evaporation or ethanol addition .

- Purity (>99.9%) is verified using inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to detect trace metal impurities or phase inconsistencies .

Q. What are the critical physical and chemical properties of EuCl₃·6H₂O relevant to experimental design?

Key properties include:

Q. What safety protocols are essential when handling EuCl₃·6H₂O?

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Handle in a fume hood to prevent inhalation of dust or decomposition products (e.g., HCl gas) .

- Storage: Keep in airtight containers with desiccants at ambient temperature; avoid exposure to humidity .

Advanced Research Questions

Q. How can researchers optimize EuCl₃·6H₂O synthesis to minimize hydroxide or oxychloride impurities?

Impurities arise from incomplete dissolution of Eu₂O₃ or hydrolysis during crystallization. Mitigation strategies:

Q. How should contradictory reports about the color of EuCl₃·6H₂O (colorless vs. yellow) be resolved?

Discrepancies may stem from:

- Hydration state: Anhydrous EuCl₃ is yellow, while the hexahydrate is colorless. Improper drying or storage can cause partial dehydration .

- Impurities: Trace Fe³⁺ or other lanthanides may introduce color. Use UV-Vis spectroscopy to detect absorption bands at 393 nm (Eu³⁺) and compare with reference spectra .

Q. What advanced applications does EuCl₃·6H₂O have in materials science?

- Luminescent nanomaterials: Acts as a dopant in yttrium-zirconium-based nanothermometers for temperature-dependent emission studies (e.g., YZ-BDC:Eu³⁺,Tb³⁺) .

- Magnetic nanoparticles: Used in synthesizing europium-doped VSOPs (very small iron oxide particles) for histological fluorescence microscopy .

- Photophysical studies: Quenching experiments with electron donors (e.g., Fe²⁺) to study Eu³⁺ excited-state dynamics .

Q. How can researchers address inconsistent solubility data for EuCl₃·6H₂O in organic solvents?

Solubility variations in solvents like DMF or ethanol may arise from:

- Hydration layer interference: Pre-dry the compound at 100°C (under vacuum) to remove bound water .

- Co-solvent systems: Use water-ethanol mixtures (e.g., 1:3 v/v) to enhance dissolution .

- Validate solubility via gravimetric analysis after filtration .

Data Contradiction Analysis

Q. Why do some sources list EuCl₃·6H₂O as non-hazardous (NFPA: 0-0-0) while others classify it as oxidizing (GHS H271)?

- Context-dependent hazards: While the compound itself is stable, decomposition at high temperatures releases HCl gas (H335) and europium oxides, requiring hazard mitigation during thermal studies .

- Regulatory differences: NFPA ratings focus on acute risks, whereas GHS accounts for decomposition products .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.